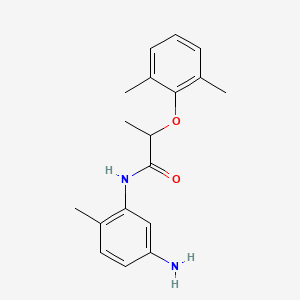

N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

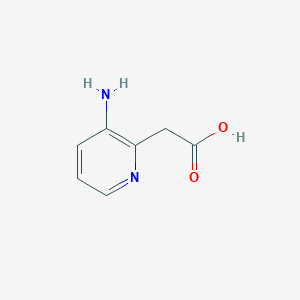

N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide, also referred to as N-AMDPP or NAMDPP, is a small organic molecule belonging to the class of aminopropanamides. It has a molecular weight of 277.4 g/mol and a molecular formula of C14H20N2O2. NAMDPP has been studied extensively for its potential therapeutic applications, and has been found to have a variety of biochemical and physiological effects.

科学的研究の応用

Synthesis and Antibacterial Activity

A study by Tumosienė et al. (2012) highlights the synthesis of various compounds including N-(2,5-dimethyl-1H-pyrrol-1-yl)-3-[(4-methylphenyl)amino]propanamide and their antibacterial activity against Rhizobium radiobacter, demonstrating the potential of these compounds in addressing bacterial infections (Tumosienė et al., 2012).

Muscle Relaxant and Anticonvulsant Activities

Research by Tatee et al. (1986) on N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives reveals their muscle relaxant and anticonvulsant activities, with certain compounds demonstrating selective muscle relaxant and anticonvulsant activities (Tatee et al., 1986).

Deracemization Process

Koszelewski et al. (2009) discussed the deracemization of mexiletine, a chiral antiarrhythmic agent structurally similar to N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide, highlighting the potential of such processes in pharmaceutical synthesis (Koszelewski et al., 2009).

Synthesis of Mexiletine and Related Compounds

Carocci et al. (2000) investigated the stereospecific synthesis of mexiletine and related compounds, providing insights into efficient routes and high enantiomeric excesses, essential for the development of chiral, optically active analogues (Carocci et al., 2000).

Glucuronidation of Analogous Compounds

Shimizu et al. (2003) explored the glucuronidation of propofol and its analogs, including 2,6-dimethylphenol, in human and rat liver microsomes, contributing to understanding the metabolic pathways of similar compounds (Shimizu et al., 2003).

Synthesis and Herbicidal Activity

Liu and Shi (2014) designed and synthesized N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides with moderate to good selective herbicidal activity, indicating the agricultural applications of such compounds (Liu & Shi, 2014).

Synthesis and Neurotoxic Properties

Vamecq et al. (2000) synthesized and evaluated a series of N-phenyl derivatives of phthalimide for anticonvulsant and neurotoxic properties, contributing to the development of potential neurological treatment agents (Vamecq et al., 2000).

Cytotoxic Evaluation of Acyl Derivatives

Gomez-Monterrey et al. (2011) studied the cytotoxicity and topoisomerase II inhibitory activity of acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione, providing insights into the potential of similar compounds in cancer therapy (Gomez-Monterrey et al., 2011).

特性

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-11-8-9-15(19)10-16(11)20-18(21)14(4)22-17-12(2)6-5-7-13(17)3/h5-10,14H,19H2,1-4H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIWTRFGJKQINN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=C(C=CC(=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide](/img/structure/B1317750.png)

![Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1317753.png)

![4-Cyano-3-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-pyridine](/img/structure/B1317770.png)

![2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride](/img/structure/B1317778.png)